1-(4-Ethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea typically involves the reaction of 4-ethoxyaniline with 2-(4-phenylpiperazin-1-yl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the phenylpiperazine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives with different functional groups.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand for biological receptors, particularly in the study of neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, including its role as a potential drug candidate for neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea: Contains a chlorophenyl group instead of an ethoxyphenyl group.
1-(4-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea: Contains a fluorophenyl group instead of an ethoxyphenyl group.
Uniqueness
1-(4-Ethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, potentially affecting its ability to cross biological membranes and interact with target receptors.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H28N4O2 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea |
InChI |
InChI=1S/C21H28N4O2/c1-2-27-20-10-8-18(9-11-20)23-21(26)22-12-13-24-14-16-25(17-15-24)19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3,(H2,22,23,26) |
InChI Key |
RCHVKQZYLUAPEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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